3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde
Description
3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 2-position and a benzyloxy-propoxy chain at the 3-position of the aromatic ring. This compound is structurally characterized by its electron-withdrawing bromo substituent and the bulky benzyloxy-propoxy group, which influence its physicochemical properties and reactivity.
The bromine atom at the 2-position may serve as a reactive site for cross-coupling reactions, such as palladium-catalyzed processes, which are critical in constructing complex organic frameworks .
Properties
IUPAC Name |
2-bromo-3-(3-phenylmethoxypropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c18-17-15(12-19)8-4-9-16(17)21-11-5-10-20-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWKYYUKPPHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOC2=CC=CC(=C2Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde typically involves multiple steps. One common method starts with the preparation of 3-(3-Benzyloxy-propoxy)-2-hydroxybenzaldehyde. This intermediate can be synthesized by reacting 2,3-dihydroxybenzaldehyde with sodium tert-butoxide in dimethyl sulfoxide, followed by the addition of 1-(3-bromopropoxy)methylbenzene . The resulting product is then brominated to obtain 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: 3-(3-Benzyloxy-propoxy)-2-bromo-benzoic acid.
Reduction: 3-(3-Benzyloxy-propoxy)-2-bromo-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. This results in the formation of a new carbon-nucleophile bond and the release of bromide ion.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzaldehyde Derivatives
Key Observations:
- Electron Effects: The bromine atom in 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde withdraws electron density, polarizing the aldehyde group and enhancing its electrophilicity compared to non-halogenated analogs like 4-(benzyloxy)-3-phenethoxybenzaldehyde .
- Steric Hindrance: The benzyloxy-propoxy chain introduces significant steric bulk, which may reduce reactivity in nucleophilic additions or condensations, similar to the steric effects observed in 2-bromo-benzaldehyde derivatives .
- Hydrogen Bonding: Unlike 3-bromo-2-hydroxybenzaldehyde, which forms an intramolecular O–H⋯O hydrogen bond (O⋯O: 2.64 Å), the benzyloxy-propoxy group in the target compound lacks H-bond donors, leading to distinct solubility and crystallinity profiles .
Physicochemical Properties
- Solubility: The benzyloxy-propoxy chain increases lipophilicity, contrasting with the polar 3-bromo-2-hydroxybenzaldehyde, which exhibits higher solubility in protic solvents .
- Crystal Packing: While 3-bromo-2-hydroxybenzaldehyde forms π-stacked chains (centroid-to-centroid: 3.75 Å) and C–H⋯Br interactions, the target compound’s packing is likely dominated by van der Waals forces due to the absence of strong intermolecular H-bonds .
Biological Activity
3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde
- Molecular Formula : C16H17BrO3
- Molecular Weight : 349.21 g/mol
Mechanisms of Biological Activity
Research indicates that 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde exhibits several biological activities, primarily through its interactions with various molecular targets. Key mechanisms include:
- Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial properties. Studies suggest it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
-
Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating potent anticancer activity.
-
Antimicrobial Evaluation :
- In vitro assays against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. The specific mechanism of action against bacterial cells is still under investigation.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 10-20 µM | |
| Antimicrobial | Gram-positive Bacteria | 50-100 µg/mL | |
| Gram-negative Bacteria | 50-100 µg/mL |
Comparative Analysis with Related Compounds
To understand the unique properties of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Benzyloxy)-3-bromobenzaldehyde | Similar bromine substitution | Moderate anticancer activity |
| Benzaldehyde Derivatives | Varying functional groups | Diverse biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
